2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline
CAS No.: 75221-04-4
Cat. No.: VC6130213
Molecular Formula: C16H14N2S
Molecular Weight: 266.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75221-04-4 |
|---|---|
| Molecular Formula | C16H14N2S |
| Molecular Weight | 266.36 |
| IUPAC Name | 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline |
| Standard InChI | InChI=1S/C16H14N2S/c1-11-6-8-12(9-7-11)15-10-19-16(18-15)13-4-2-3-5-14(13)17/h2-10H,17H2,1H3 |
| Standard InChI Key | VNPVDLHHSAPXHZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3N |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s backbone consists of a planar thiazole ring (C₃H₃NS) fused with two aromatic substituents:
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A 4-methylphenyl group at position 4 of the thiazole, introducing steric bulk and electron-donating effects.
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An aniline moiety (-C₆H₄NH₂) at position 2, enabling hydrogen bonding and electrophilic substitution .
The methyl group at the para position of the phenyl ring enhances hydrophobicity compared to unsubstituted analogs, while the aniline group contributes to solubility in polar solvents.
Spectroscopic Characterization
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NMR: The ^1H NMR spectrum typically shows a singlet for the thiazole proton (C5-H) at δ 7.2–7.5 ppm, a doublet for the aniline protons (ortho to NH₂) at δ 6.6–6.8 ppm, and a singlet for the methyl group at δ 2.3–2.5 ppm .
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Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 266.36 [M+H]⁺, consistent with the molecular formula .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via the Hantzsch thiazole synthesis, a two-step process:
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Condensation: 4-Methylphenyl thiourea reacts with 2-bromoacetophenone in ethanol under reflux to form the thiazole intermediate.
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Amination: The intermediate undergoes nucleophilic aromatic substitution with ammonia to introduce the aniline group .
Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 4-Methylphenyl thiourea, 2-bromoacetophenone | Ethanol | 80°C, 6 hrs | 65% |
| 2 | NH₃ (aq.), CuSO₄ | DMF | 120°C, 12 hrs | 58% |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability:
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Catalyst Optimization: Copper(I) iodide replaces CuSO₄, improving yield to 72% .
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Solvent Recovery: Ethanol is distilled and reused, reducing waste.
Physicochemical Properties
Thermal Stability
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Melting Point: 189–192°C (decomposition observed above 200°C) .
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Thermogravimetric Analysis (TGA): 5% weight loss at 210°C under nitrogen.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 8.7 |
| DMSO | 22.3 |
The low aqueous solubility necessitates formulation strategies like micronization for biological applications.
Biological Activity and Applications
Antimicrobial Effects
Thiazole derivatives exhibit broad-spectrum activity:
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Bacterial Inhibition: MIC = 8 µg/mL against Staphylococcus aureus (comparable to ampicillin) .
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Antifungal Activity: 50% growth inhibition of Candida albicans at 16 µg/mL .
Anti-Inflammatory Mechanisms
The compound inhibits p38 MAP kinase (IC₅₀ = 0.4 µM), a key mediator of cytokine production in rheumatoid arthritis .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
| Compound | Substituent | MIC (S. aureus) |
|---|---|---|
| 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline | 4-MePh | 8 µg/mL |
| 2-[4-Phenyl-1,3-thiazol-2-yl]aniline | Ph | 32 µg/mL |
| 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]aniline | 4-NO₂Ph | 64 µg/mL |
Key Insight: Methyl substitution enhances antimicrobial potency by improving membrane permeability .
Future Directions
Targeted Drug Delivery
Encapsulation in liposomal nanoparticles could enhance bioavailability, with preliminary studies showing 3-fold higher plasma concentrations in rodent models .
Computational Modeling
Molecular docking predicts strong binding to the ATP pocket of p38 MAP kinase (ΔG = -9.2 kcal/mol), guiding rational drug design .
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